4-Methoxy-1H-imidazo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-7)9-4-10-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMMFTWEHKPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663798 | |
| Record name | 4-Methoxy-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158089-18-0 | |
| Record name | 4-Methoxy-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 4 Methoxy 1h Imidazo 4,5 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Methoxy-1H-imidazo[4,5-c]pyridine derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework.
¹H NMR spectroscopy of imidazo[4,5-c]pyridine derivatives reveals characteristic signals for the aromatic protons on the fused ring system and any substituents. For instance, in a study of N-methylated imidazo[4,5-c]pyridines, it was observed that the chemical shift of the N-methyl group signal is dependent on its position, with signals for methyl groups on the six-membered ring appearing at a lower field compared to those on the imidazole (B134444) ring. publish.csiro.au In various derivatives, the aromatic protons typically appear as multiplets or doublets in the downfield region of the spectrum. acs.orgnih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the imidazo[4,5-c]pyridine core are influenced by the electronic environment and the nature of the substituents. nih.govuctm.edu For example, the carbon atom attached to the methoxy (B1213986) group (C-4) will exhibit a characteristic downfield shift due to the deshielding effect of the oxygen atom. chemicalbook.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for establishing connectivity between protons and spatial relationships between atoms. fabad.org.tr NOESY, in particular, has been instrumental in assigning the correct regioisomeric structures of N-alkylated imidazo[4,5-c]pyridines by observing through-space correlations between the N-alkyl group and protons on the pyridine (B92270) ring. fabad.org.tr
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-Methoxypyridine | 2-H, 5-H, 3-H, 4-H (multiplets); OCH₃ (singlet) | C2, C3, C4, C5, C6 (characteristic shifts); OCH₃ | chemicalbook.comchemicalbook.com |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative | 5.64 (s, 2H, CH₂); 6.97–6.99 (m, 2H, HAr); 7.22–7.28 (m, 3H, HAr); 7.52–7.57 (m, 3H, HAr); 7.74–7.77 (m, 2H, HAr); 8.46 (d, 1H, HAr, J = 1.8 Hz); 8.49 (d, 1H, HAr, J = 2.1 Hz) | 46.83 (C, CH₂); 114.09 (Cq); 126.67, 127.98, 129.20, 129.35, 129.39, 129.76, 129.80, 131.10 (CHAr); 136.31, 137.07 (Cq); 144.68 (CHAr); 147.88, 156.00 (Cq) | mdpi.com |
| 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | 8.42 (m, 1H), 8.08 (t, J = 7.2 Hz, 1H), 7.72 (d, J = 8.4 Hz, 2H), 7.54 (d, J = 8.4 Hz, 2H), 7.26 (m, 1H), 4.36 (t, J = 7.6 Hz, 2H), 1.89 (m, 2H), 0.98 (t, J = 7.6 Hz, 3H) | 152.3, 147.7, 143.0, 138.3, 135.5, 134.1, 129.4, 128.2, 126.3, 117.7, 44.3, 22.2, 10.1 | acs.org |
| 2-(Benzo[d] uctm.eduiucr.orgdioxol-5-yl)-3-phenethyl-3H-imidazo[4,5-b]pyridine | 8.42 (dd, J = 4.8, 1.4 Hz, 1H), 8.05 (dd, J = 7.9, 1.4 Hz, 1H), 7.36–7.33 (m, 1H), 7.29–7.19 (m, 3H), 7.01–6.87 (m, 5H), 6.06 (s, 2H), 4.62 (t, J = 7.5 Hz, 2H), 3.16 (t, J = 7.5 Hz, 2H) | 154.9, 149.5, 149.0, 148.3, 144.1, 138.0, 135.6, 129.2, 128.9, 127.4, 124.2, 123.8, 118.9, 109.9, 108.8, 101.9, 45.5, 35.9 | acs.org |
Note: The table provides representative data. Actual chemical shifts can vary depending on the solvent and specific derivative.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound derivatives, which in turn allows for the unambiguous determination of their elemental composition. acs.orgnih.govirb.hr Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample for analysis. nih.govmdpi.com
The fragmentation patterns observed in the mass spectrum (MS/MS) provide valuable structural information. mdpi.com By analyzing the fragments, it is possible to deduce the connectivity of the molecule and identify characteristic losses, such as the loss of a methyl group from the methoxy moiety or the cleavage of substituent groups. This fragmentation analysis is crucial for confirming the proposed structure and for differentiating between isomers. acs.orgnih.gov
Table 2: HRMS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | C₁₅H₁₅ClN₃ | 272.0955 | 272.0958 | acs.org |
| 2-(Benzo[d] uctm.eduiucr.orgdioxol-5-yl)-3-phenethyl-3H-imidazo[4,5-b]pyridine | C₂₁H₁₇N₃O₂ | 344.1399 | 343.1532 (M⁺) | acs.org |
| 2-(4-(4-fluorophenoxy)phenyl)-5H-imidazo[4,5-c]pyridine | C₁₈H₁₂FN₃O | 306.10 | 306 (M+H, 100%) | fabad.org.tr |
| 2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | C₁₃H₁₁N₃O | 226.097488 | 226.096565 | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
X-ray crystallography provides the most definitive structural information for crystalline derivatives of this compound, offering insights into their three-dimensional structure at the atomic level. uctm.eduscispace.com
Single-crystal X-ray diffraction studies allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. This data reveals the conformation of the imidazo[4,5-c]pyridine core and any substituents. For many derivatives, the fused ring system is found to be nearly planar. acs.orgresearchgate.net However, the orientation of substituents, such as phenyl rings, can vary, leading to different torsion angles with respect to the central scaffold. For example, in some N-substituted imidazo[1,2-a]pyridine (B132010) derivatives, the phenyl ring is inclined to the imidazole ring by a significant angle. iucr.org
X-ray crystallography is also essential for understanding how molecules of this compound derivatives pack in the solid state. This analysis reveals the presence of various intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions, which govern the crystal lattice. iucr.org In many imidazopyridine structures, N-H···N hydrogen bonds are a prominent feature, linking molecules into chains or more complex networks. iucr.orgresearchgate.net The study of these interactions is crucial for understanding the physical properties of the solid material.
Table 3: Crystallographic Data for an Imidazo[4,5-c]pyridine Derivative
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pna2₁ | researchgate.net |
| Z (Molecules per unit cell) | 4 | researchgate.net |
| Key Intermolecular Interactions | N-H···N hydrogen bonds | researchgate.net |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound derivatives. nih.govresearchgate.net The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of different bonds.
Key vibrational modes include the N-H stretching vibration, typically observed in the region of 3100-3500 cm⁻¹, which can be indicative of hydrogen bonding. nih.gov The C-O stretching vibration of the methoxy group will appear as a strong band, while aromatic C-H and C=C stretching vibrations will also be present. acs.orgnih.gov The presence and position of these bands can confirm the successful synthesis and purity of the target compound.
Table 4: Characteristic IR Absorption Bands for Imidazo[4,5-c]pyridine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3100 - 3500 | nih.gov |
| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |
| Aliphatic C-H | Stretching | 2850 - 3000 | nih.gov |
| C=N | Stretching | 1600 - 1690 | nih.gov |
| C=C (aromatic) | Stretching | 1450 - 1600 | nih.gov |
| C-O (ether) | Stretching | 1000 - 1300 | nih.gov |
Computational Chemistry and Theoretical Investigations of 4 Methoxy 1h Imidazo 4,5 C Pyridine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net By applying DFT, researchers can gain a comprehensive understanding of the molecule's geometry, orbital energies, and reactive nature. Calculations are typically performed using specific basis sets, such as B3LYP/6-311G**, to ensure accuracy. mdpi.com
The first step in theoretical analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process computationally finds the minimum energy conformation, which corresponds to the most likely structure of the molecule. For the imidazo[4,5-c]pyridine scaffold, DFT calculations are used to optimize bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net
Studies on related imidazopyridine derivatives show that the fusion of the imidazole (B134444) and pyridine (B92270) rings results in a planar bicyclic system. The methoxy (B1213986) group at the 4-position would introduce a specific conformational preference, which computational analysis can explore to identify the global minimum energy structure.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. chemicalpapers.com For imidazo[4,5-b]pyridine derivatives, which are structurally similar to the title compound, the HOMO is typically distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole core. mdpi.com
Theoretical calculations for related imidazopyridine compounds have determined various reactivity descriptors, which provide insight into the molecule's behavior.
| Compound Class | HOMO (au) | LUMO (au) | Energy Gap (Δε au) | Method | Source |
|---|---|---|---|---|---|
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine hybrids | - | - | 0.105 - 0.177 | DFT/B3LYP/6311G** | mdpi.com |
| 1-(4-methoxyphenyl)-1H-imidazole | -6.27 eV | -1.00 eV | 5.27 eV | DFT/B3LYP/6–311++g(d,p) | chemicalpapers.com |
To make this table interactive, you can sort the columns by clicking on the headers.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. researchgate.net
In an MEP map, different colors represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are targets for nucleophilic attack. researchgate.netnih.gov Green regions represent neutral potential. For the imidazopyridine scaffold, MEP analysis reveals that the most negative potential is often located around the nitrogen atoms of the imidazole and pyridine rings, indicating these are the primary sites for interactions with electrophiles or for forming hydrogen bonds. uni-muenchen.denih.gov The hydrogen atoms, in contrast, show positive potential. nih.gov
Imidazo[4,5-c]pyridine can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. mdpi.comresearchgate.net The most common tautomers involve the migration of a hydrogen atom between the nitrogen atoms of the imidazole ring (e.g., 1H and 3H) or to the pyridine nitrogen (e.g., 4H or 5H). fabad.org.tr
Quantum chemical calculations are essential for determining the relative stability of these tautomers. mdpi.com By calculating the total energy of each optimized tautomeric structure, the most stable form can be identified as the one with the lowest energy. mdpi.com For the parent imidazo[4,5-c]pyridine, theoretical studies have been conducted to determine the predominant tautomer among the possible isomers. researchgate.net The stability can be influenced by substituent effects and the surrounding medium. acs.org
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.govtandfonline.com
Docking simulations for imidazo[4,5-c]pyridine derivatives involve placing the molecule into the active site of a target protein to predict its binding conformation and strength. researchgate.nettandfonline.com The results are often expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. mdpi.com
These simulations can reveal specific interactions that stabilize the ligand-protein complex, such as:
Hydrogen Bonds: Crucial interactions often formed between the nitrogen atoms of the imidazopyridine ring and amino acid residues like glutamic acid or arginine. mdpi.comnih.gov
Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar residues in the protein's binding pocket. nih.gov
π-π Stacking: Aromatic interactions between the planar imidazopyridine ring system and aromatic amino acid residues like histidine or tyrosine. mdpi.com
Studies on related imidazo[4,5-b]pyridine compounds have shown their potential to bind to various enzymes, such as lumazine (B192210) synthase, by forming these types of interactions. nih.gov For example, docking studies have identified key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. nih.gov
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | Lumazine Synthase (2C92) | - | GLU122, HIS28 | nih.gov |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives | DHFR | -6.27 | Pro87, Arg144 | mdpi.com |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | DprE1 | - | - | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src Family Kinases (SFKs) | - | - | tandfonline.com |
To make this table interactive, you can sort the columns by clicking on the headers.
Identification of Key Amino Acid Residues in Enzyme Active Sites
Molecular docking studies have been instrumental in elucidating the binding modes of imidazo[4,5-c]pyridine derivatives within the active sites of various enzymes. These studies help identify crucial amino acid residues that are key to the ligand-protein interactions.
For instance, in the context of Src family kinases (SFKs), which are targets for glioblastoma treatment, a new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and evaluated. nih.gov Molecular dynamics simulations revealed the potential binding patterns of the most active compounds in the ATP binding site of SFKs. nih.gov Although the specific interactions for the 4-methoxy derivative were not detailed, the general binding mode for this class of compounds provides a framework for understanding its potential interactions.
In another study on imidazo[4,5-b]pyridine derivatives as inhibitors of dihydrofolate-reductase (DHFR) and DNA gyrase, docking analysis identified key interactions with amino acid residues in the enzyme's active site. mdpi.com The most active compounds were found to form numerous important interactions, which could be extrapolated to understand the binding of a 4-methoxy substituted analog. mdpi.com
Similarly, research on imidazo[4,5-b]pyridine-based CDK9 inhibitors involved molecular docking to illustrate the binding mode of the most active compounds in the active site of CDK9. nih.gov These studies consistently highlight the importance of the imidazopyridine core in forming hydrogen bonds and other interactions with the protein backbone and specific residues.
A study on imidazo[1,2-a]pyrimidine (B1208166) derivatives as inhibitors of CYP51 from Candida krusei (CYP51Ck) showed that the imidazo[1,2-a]pyrimidine ring interacts with the polar side chain of Tyr108 and Gly273 through C–H···O interactions. mdpi.com The heme group of the protein also showed hydrophobic interactions with the heterocyclic rings. mdpi.com
Table 1: Examples of Key Amino Acid Interactions for Imidazo[4,5-c]pyridine Scaffolds with Various Enzyme Targets
| Enzyme Target | Key Interacting Residues (Example) | Type of Interaction | Reference |
|---|---|---|---|
| Src Family Kinases (SFKs) | ATP binding site residues | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Dihydrofolate-reductase (DHFR) | Active site residues | Multiple important interactions | mdpi.com |
| Cyclin-Dependent Kinase 9 (CDK9) | Active site residues | Superior binding affinity relative to natural ligand | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Binding Behavior
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time, revealing the stability of the complex.
For a series of imidazo[4,5-c]pyridin-2-one derivatives designed as SFK inhibitors, MD simulations were performed to analyze the binding mode and stability of the ligand-protein complex. nih.gov These simulations are crucial for confirming the binding poses predicted by docking studies and for assessing the conformational changes that may occur upon ligand binding. nih.gov
In a study of imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors, MD simulations of newly designed compounds with the 1MQ4 protease structure were carried out for 50 ns. mdpi.com This analysis helped to study the nature of the compounds in dynamic states and the stability of the protein-ligand complex, with a free energy landscape computed to find the most stable conformation. mdpi.com
Similarly, MD simulations were employed in the study of 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors to understand their binding modes and interactions within the kinase domain. nih.gov These computational techniques are vital for the rational design and optimization of potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method is valuable for predicting the activity of new compounds and for optimizing lead structures.
A three-dimensional QSAR (3D-QSAR) study was performed on a series of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), statistically significant models were developed. The best CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.635 and a non-cross-validated coefficient (r²) of 0.930, indicating good predictive power. nih.gov
Another QSAR study focused on 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives as angiotensin II (AT1) receptor antagonists. nih.gov This study employed 2D-QSAR, group-based QSAR, and other methods to develop statistically significant models. The findings suggested that substitutions at various positions on the ring with more electronegative and less bulky groups are favorable for activity. nih.gov
For a set of 65 imidazo[4,5-b]pyridine derivatives with anticancer potency, a novel feature selection method based on the gravitational search algorithm (GSA) was used for a QSAR study. bohrium.com The resulting model showed high predictive ability and robustness, confirming its utility in designing new anticancer agents. bohrium.com
Table 2: Statistical Parameters from a 3D-QSAR CoMFA Model for Tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives
| Parameter | Value | Significance |
|---|---|---|
| q² (cross-validated correlation coefficient) | 0.635 | Indicates good internal predictive ability of the model. |
| r² (non-cross-validated correlation coefficient) | 0.930 | Represents the goodness of fit of the model to the training set data. |
Source: nih.gov
Analysis of Intermolecular Interactions in Condensed Phases (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state, providing insights into the packing of molecules and the forces that govern it.
While a specific Hirshfeld analysis for 4-Methoxy-1H-imidazo[4,5-c]pyridine was not found, studies on related imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010) derivatives provide valuable information. For two imidazo[1,2-a]pyridine derivatives, one of which contained a 4-methoxyphenyl (B3050149) group, Hirshfeld surface analysis and 2D fingerprint plots were used to analyze the intermolecular interactions. iucr.org The analysis revealed the contributions of various contacts, such as N-H···N hydrogen bonds and C-H···π interactions, to the crystal packing. iucr.org
In a study of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, Hirshfeld surface analysis showed that H···H (35.9%), H···Cl/Cl···H (15.0%), and H···C/C···H (12.4%) contacts were the most significant interactions. nih.gov Similarly, for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the most important contributions to the crystal packing were from H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) interactions. iucr.orgresearchgate.net These studies demonstrate the utility of Hirshfeld surface analysis in understanding the supramolecular architecture of imidazopyridine derivatives. mdpi.comsmolecule.com
Investigation of Biological Activities and Molecular Mechanisms of 4 Methoxy 1h Imidazo 4,5 C Pyridine Derivatives
Enzyme Inhibition Studies at the Molecular and Cellular Level
The imidazo[4,5-c]pyridine core has been a focal point for the design of various enzyme inhibitors, targeting key players in cellular signaling and metabolic pathways.
Kinase Inhibition Profiles
Derivatives of the imidazo[4,5-c]pyridine scaffold have been extensively investigated as inhibitors of a multitude of protein kinases, which are crucial regulators of cellular processes.
Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives have been synthesized and identified as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma multiforme (GBM). nih.gov Certain compounds within this series, namely 1d, 1e, 1q, and 1s , demonstrated potent inhibition of Src and Fyn kinases in the submicromolar range. nih.gov Notably, compound 1s exhibited effective antiproliferative activity against several GBM cell lines, including U87, U251, T98G, and U87-EGFRvIII, with its potency being comparable to the known SFK inhibitor, PP2. nih.gov Molecular dynamics simulations have suggested that compound 1s binds to the ATP binding site of SFKs. nih.gov
Bruton's Tyrosine Kinase (BTK): Imidazo[4,5-c]pyridines have been designed as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling. mdpi.comnih.gov An efficient synthetic route has been developed for 1,4,6-trisubstituted imidazo[4,5-c]pyridines, revealing that these compounds exhibit significantly higher activity against BTK compared to their imidazo[4,5-b]pyridine isomers. nih.gov Preliminary cellular studies have indicated selective targeting of BTK in Burkitt lymphoma and mantle cell lymphoma cell lines, suggesting these derivatives as potential starting points for developing new BTK inhibitors. nih.gov
Cyclin-Dependent Kinases (CDKs): The imidazo[4,5-b]pyridine scaffold, a related isomer, has been a basis for developing inhibitors of cyclin-dependent kinases (CDKs). nih.gov Some of these derivatives have shown inhibitory potency in the range of 0.004–0.046 µM with good selectivity towards CDK2. nih.gov
B-Raf Kinase: Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of B-Raf kinase, a key component of the MAPK/ERK signaling pathway. mdpi.com
Aurora A Kinase: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora A, B, and C kinases. nih.govmerckmillipore.com One particular compound, 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (compound 31), displayed IC50 values of 0.042, 0.198, and 0.227 µM for Aurora-A, Aurora-B, and Aurora-C, respectively. nih.govmerckmillipore.com Furthermore, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold led to compounds that inhibit a range of kinases, including Aurora-A. nih.gov Computational modeling has guided the design of C7-imidazo[4,5-b]pyridine derivatives to achieve high selectivity for Aurora-A over Aurora-B. rcsb.org
DNA-Dependent Protein Kinase (DNA-PK): While direct inhibition of DNA-PK by 4-Methoxy-1H-imidazo[4,5-c]pyridine derivatives is not explicitly detailed in the provided context, the related activity of PARP inhibition (discussed below) is often synergistic with the inhibition of DNA repair pathways involving kinases like DNA-PK.
Epidermal Growth Factor Receptor (EGFR) Kinases: Imidazo[4,5-c]pyridine-based compounds have served as a foundation for the development of mutant-selective EGFR inhibitors. nih.gov For instance, a previous study on 1H-imidazo[4,5-c]pyridine-based EGFR inhibitors laid the groundwork for the development of 5-azaindazole-based inhibitors targeting T790M/L858R and T790M/del746–750 EGFR mutations. nih.gov Additionally, a series of novel imidazo[4,5-c]pyridine derivatives were synthesized and evaluated for their inhibitory effects against EGFR kinases, with some compounds showing promising IC50 values. researchgate.net
Janus Kinase 1 (JAK-1): Research into selective inhibitors of Janus kinase 1 (JAK-1) has led to the identification of an imidazopyridine derivative, compound 10 , which demonstrates good potency towards JAK-1 with an IC50 of 0.022 µM and minimal impact on other JAK isoforms. mdpi.com
c-MET Kinases: The imidazo[4,5-b]pyridine scaffold has been utilized to develop potent inhibitors of c-Met kinase. nih.gov Structural optimization of type II inhibitors led to the discovery of novel imidazopyridine-based c-Met kinase inhibitors with nanomolar enzyme inhibitory activity and improved selectivity. nih.gov These compounds effectively inhibited Met phosphorylation and downstream signaling in cancer cells. nih.gov
| Kinase Target | Derivative Scaffold | Key Findings | Reported IC50 Values |
|---|---|---|---|
| Src Family Kinases (Src, Fyn) | Imidazo[4,5-c]pyridin-2-one | Compound 1s shows effective antiproliferative activity against GBM cell lines. nih.gov | Submicromolar range nih.gov |
| Bruton's Tyrosine Kinase (BTK) | 1,4,6-Trisubstituted imidazo[4,5-c]pyridine | Significantly higher activity compared to imidazo[4,5-b]pyridine isomer. nih.gov | Not specified |
| Cyclin-Dependent Kinase 2 (CDK2) | Imidazo[4,5-b]pyridine | Good selectivity towards CDK2. nih.gov | 0.004–0.046 µM nih.gov |
| Aurora A, B, C Kinases | Imidazo[4,5-b]pyridine | Compound 31 is a potent inhibitor of all three Aurora isoforms. nih.govmerckmillipore.com | Aurora-A: 0.042 µM, Aurora-B: 0.198 µM, Aurora-C: 0.227 µM nih.govmerckmillipore.com |
| Janus Kinase 1 (JAK-1) | Imidazopyridine | Compound 10 shows good potency and selectivity for JAK-1. mdpi.com | 0.022 µM mdpi.com |
| c-MET Kinase | Imidazo[4,5-b]pyridine | Novel derivatives show nanomolar inhibitory activity and improved selectivity. nih.gov | Nanomolar range nih.gov |
Glycosidase Inhibition
Derivatives of imidazopyridine have demonstrated inhibitory activity against key enzymes involved in carbohydrate metabolism.
α-Amylase and α-Glucosidase: A series of novel imidazo[4,5-c]pyrazoles, which share a similar fused heterocyclic system, were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. researchgate.netscispace.com All synthesized compounds exhibited excellent inhibitory activities against both enzymes, with IC50 values ranging from 1.65-5.78 µM for α-amylase and 1.49-5.81 µM for α-glucosidase, surpassing the standard drug acarbose. researchgate.net Another study on imidazo[1,2-a]pyridine (B132010) derivatives also reported potent inhibition of α-glucosidase. nih.gov
| Enzyme | Derivative Scaffold | Key Findings | Reported IC50 Values |
|---|---|---|---|
| α-Amylase | Imidazo[4,5-c]pyrazole | Derivatives showed excellent inhibitory activity compared to acarbose. researchgate.net | 1.65 - 5.78 µM researchgate.net |
| α-Glucosidase | Imidazo[4,5-c]pyrazole | Potent inhibition observed across the series. researchgate.net | 1.49 - 5.81 µM researchgate.net |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Imidazo[4,5-c]pyridine derivatives have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair. mdpi.comnih.gov
A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were developed and evaluated for their PARP-1 inhibitory activity. nih.govresearchgate.net This research led to the identification of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (11a) , a novel PARP-1 inhibitor with a strong IC50 of 8.6 nM. nih.govresearchgate.net This compound also demonstrated the ability to significantly potentiate the cytotoxicity of the chemotherapy drug temozolomide (B1682018) in various cancer cell lines. nih.gov Another compound, BYK49187 , is also described as a potent inhibitor of human PARP-1. evitachem.com
| Enzyme | Derivative Scaffold | Key Findings | Reported IC50 Values |
|---|---|---|---|
| PARP-1 | Imidazo[4,5-c]pyridine-7-carboxamide | Compound 11a is a potent inhibitor and enhances temozolomide cytotoxicity. nih.govresearchgate.net | 8.6 nM (for compound 11a) nih.govresearchgate.net |
Cathepsin S (CTSS) Inhibition
The 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold has been explored for the development of Cathepsin S (CTSS) inhibitors. mdpi.comnih.gov
By creating hybrids of 9H-purine-6-carbonitrile and pyridine-2-carbonitrile, researchers aimed to improve the properties of CTSS inhibitors. mdpi.comnih.gov Among the resulting 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives, a compound possessing an ethoxy group (compound 33 ) showed the highest activity with a CTSS IC50 of 25 nM, while maintaining good selectivity over Cathepsin K (CTSK IC50 of 8310 nM). nih.gov
| Enzyme | Derivative Scaffold | Key Findings | Reported IC50 Values |
|---|---|---|---|
| Cathepsin S (CTSS) | 1H-imidazo[4,5-c]pyridine-4-carbonitrile | Compound 33 with an ethoxy group showed the highest activity and good selectivity. nih.gov | 25 nM (for compound 33) nih.gov |
Aminoacyl-tRNA Synthetase Inhibition
Imidazopyridine derivatives have been investigated as inhibitors of aminoacyl-tRNA synthetases, essential enzymes in protein synthesis.
Methionyl-tRNA synthetase (MetRS): Derivatives of imidazo[4,5-b]pyridine have been identified as inhibitors of Trypanosoma brucei MetRS. nih.govnih.gov One study showed that replacing a benzimidazole (B57391) ring with an imidazo[4,5-b]pyridine ring resulted in better inhibitory activity compared to the imidazo[4,5-c]pyridine analog. nih.gov
Tyrosyl-tRNA synthetase (TyrRS): A novel series of imidazo[4,5-b]pyridine-5-thione derivatives were designed and synthesized as potential inhibitors of Staphylococcus aureus tyrosyl-tRNA synthetase. researchgate.net One compound from this series exhibited a potent minimum inhibitory concentration (MIC) of 0.49 μg/mL. researchgate.net Another study focused on 6-bromo-imidazo[4,5-b]pyridine derivatives as potential TyrRS inhibitors, with molecular docking studies suggesting strong binding affinities. nih.gov
| Enzyme | Derivative Scaffold | Key Findings | Reported MIC/Binding Affinity |
|---|---|---|---|
| Methionyl-tRNA synthetase (MetRS) | Imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine ring showed better results than the imidazo[4,5-c]pyridine analog against T. brucei MetRS. nih.gov | Not specified |
| Tyrosyl-tRNA synthetase (TyrRS) | Imidazo[4,5-b]pyridine-5-thione | A potent inhibitory effect was observed with a MIC of 0.49 μg/mL. researchgate.net | 0.49 μg/mL researchgate.net |
| Tyrosyl-tRNA synthetase (TyrRS) | 6-bromo-imidazo[4,5-b]pyridine | Molecular docking revealed a high binding affinity of -8.74 Kcal/mol for the most potent compound. nih.gov | -8.74 Kcal/mol (Binding Affinity) nih.gov |
Antimicrobial Research Focus (In Vitro Studies)
The imidazo[4,5-c]pyridine scaffold has been investigated for its potential antimicrobial properties. Some derivatives have shown activity against various pathogens. For instance, certain imidazo[4,5-c]pyridine derivatives have been noted for their antimicrobial activity. mdpi.com Puerstinger and colleagues developed a series of imidazo[4,5-c]pyridines and tested them against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. mdpi.com A highly active and selective molecule was identified that interacted with the viral RNA-dependent RNA polymerase. mdpi.com
Furthermore, the inhibition of enzymes like tyrosyl-tRNA synthetase in Staphylococcus aureus by imidazo[4,5-b]pyridine derivatives highlights their potential as antibacterial agents. researchgate.netnih.gov Similarly, the activity of imidazo[4,5-b]pyridine derivatives against Trypanosoma brucei through the inhibition of methionyl-tRNA synthetase underscores their potential as antiparasitic agents. nih.govnih.gov
Antimycobacterial Activity against Mycobacterium tuberculosis
Several novel derivatives of imidazo[4,5-c]pyridine have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. In one study, a series of derivatives containing amide, urea (B33335), or sulfonamide groups were synthesized and tested. Among the 41 compounds screened, compounds 21 , 22 , and 23 emerged as the most potent against M. tuberculosis in vitro. rsc.org Further in vivo testing in animal models demonstrated that these three compounds significantly reduced the bacterial load in both lung and spleen tissues. rsc.org Another study focused on 3-deazapurine derivatives and identified two compounds, 18 and 19 , that exhibited significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) below 1 µM. nih.gov
The table below summarizes the antimycobacterial activity of selected imidazo[4,5-c]pyridine derivatives.
| Compound | Target | Activity | Reference |
| 21, 22, 23 | Mycobacterium tuberculosis | Most active in vitro; reduced bacterial load in vivo | rsc.org |
| 18, 19 | Mycobacterium tuberculosis | MIC < 1 µM | nih.gov |
Broad-Spectrum Antibacterial Efficacy (e.g., Gram-Positive and Gram-Negative Bacterial Strains)
The antibacterial potential of imidazo[4,5-c]pyridine derivatives extends beyond mycobacteria, with various studies demonstrating efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, research on 2,6-diaryl-substituted imidazo[4,5-b]pyridines revealed that the presence of a chlorine atom at the para position of the phenyl groups in compounds 11 and 12 enhanced activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative). nih.govmdpi.com Further structural modifications, such as the addition of a methyl group at the C5 position, also increased activity against these bacterial strains. nih.govmdpi.com
In a separate investigation, newly synthesized imidazo[4,5-b]pyridine derivatives were tested for their antibacterial properties. mdpi.com The results indicated that Gram-positive bacteria (Bacillus cereus) were more susceptible to these compounds compared to Gram-negative bacteria (Escherichia coli), which showed greater resistance. mdpi.com Another study on amidino-substituted imidazo[4,5-b]pyridines found that while most of the tested compounds lacked significant antibacterial activity, compound 14 displayed moderate activity against E. coli with a MIC of 32 μM. nih.gov
The following table presents the broad-spectrum antibacterial activity of specific imidazo[4,5-c]pyridine derivatives.
| Compound(s) | Bacterial Strains | Key Findings | Reference |
| 11, 12 | S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae | Chlorine substitution enhanced activity. | nih.govmdpi.com |
| Various imidazo[4,5-b]pyridines | B. cereus, E. coli | Greater sensitivity in Gram-positive bacteria. | mdpi.com |
| 14 | E. coli | Moderate activity with MIC of 32 μM. | nih.gov |
Antiviral Efficacy against Specific Viral Targets (e.g., Bovine Viral Diarrhea Virus, Coxsackievirus B3)
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated notable antiviral properties against a variety of viral pathogens. A series of these compounds were evaluated for their activity against Bovine Viral Diarrhea Virus (BVDV), a pestivirus. nih.gov Through extensive modifications, a highly active and selective molecule, compound 27 , was identified. nih.gov It was observed that the presence of a fluorine atom on the phenyl ring at the 2-position decreased activity, while large substituents on the benzyl (B1604629) group also led to reduced efficacy. nih.gov The antiviral action of this compound is believed to involve interaction with the viral RNA-dependent RNA polymerase. nih.gov
In another study, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) was found to be a potent inhibitor of the in vitro replication of Classical Swine Fever Virus (CSFV). nih.gov This compound exhibited a dose-dependent antiviral effect, and the development of drug-resistant CSFV revealed a mutation in the viral RNA-dependent RNA-polymerase (RdRp), further implicating this enzyme as the target. nih.gov Research into pyrazolopyridine-containing small molecules has also shown potent and broad-spectrum antiviral activity against multiple strains of enteroviruses, including Coxsackievirus B3 (CVB3), by targeting the viral protein 2C. nih.gov
The table below details the antiviral efficacy of selected imidazo[4,5-c]pyridine derivatives.
| Compound | Viral Target(s) | Mechanism/Key Findings | Reference |
| 27 | Bovine Viral Diarrhea Virus (BVDV) | Highly active and selective; interacts with viral RNA-dependent RNA polymerase. | nih.gov |
| BPIP | Classical Swine Fever Virus (CSFV) | Potent inhibitor of in vitro replication; targets viral RdRp. | nih.gov |
| Pyrazolopyridine derivatives | Coxsackievirus B3 (CVB3) | Potent and broad-spectrum activity; targets viral protein 2C. | nih.gov |
Antifungal Properties
The antifungal potential of imidazo[4,5-c]pyridine derivatives has also been a subject of investigation. In a study evaluating various derivatives, compounds 13-17 demonstrated good antifungal activity when compared to the reference drug fluconazole. nih.gov The molecular docking studies from this research suggested that derivatives containing halogen atoms exhibited favorable properties. nih.gov Another study reported that imidazo[4,5-c]pyridines displayed promising antifungal activity compared to the control drug Fluconazole. semanticscholar.org
The antifungal activities of specific imidazo[4,5-c]pyridine derivatives are summarized in the table below.
| Compound(s) | Fungal Target(s) | Activity | Reference |
| 13-17 | Not specified | Good activity compared to fluconazole. | nih.gov |
| Imidazo[4,5-c]pyridines | Not specified | Promising activity compared to fluconazole. | semanticscholar.org |
Antiproliferative and Anticancer Mechanisms (In Vitro Cell-Based Studies)
The structural resemblance of imidazo[4,5-c]pyridines to purines makes them promising candidates for anticancer drug development. researchgate.netirb.hr These compounds have been shown to influence various cellular pathways crucial for the function of cancerous cells. mdpi.com
Cytotoxic Effects on Defined Cancer Cell Lines (e.g., Lung, Breast, Cervical, Glioblastoma)
Numerous in vitro studies have demonstrated the cytotoxic effects of this compound derivatives on a variety of cancer cell lines.
One study investigated the cytotoxic activity of imidazopyridine derivatives on the human breast adenocarcinoma cell line MCF-7. mdpi.com Compound 8 , featuring an N-hydroxy-carboximidamide group, showed the highest cytotoxic activity with an IC50 value of 0.082 µM. mdpi.com Another series of imidazo[4,5-c]pyridines was evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. mdpi.com Compound 9 from this series demonstrated good PARP inhibitory activity and, when combined with temozolomide, showed a significant increase in growth inhibition of MDA-MB-468 (breast), SW-620 (colon), and A549 (lung) human tumor cell lines. nih.gov
A separate study synthesized two libraries of hybrid molecules combining imidazo[4,5-c]pyridine with isoxazole (B147169) and urea functional groups. researchgate.net These compounds were tested against MCF-7 (human breast adenocarcinoma) and A-549 (lung cancer) cell lines, with several showing significant anticancer potential. researchgate.net Furthermore, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were evaluated for their antiproliferative effects. nih.gov Compound 10 (unsubstituted amidino group) and compound 14 (2-imidazolinyl amidino group) displayed strong and selective activity against colon carcinoma, with IC50 values of 0.4 and 0.7 μM, respectively. nih.gov Compound 14 also showed potent effects against glioblastoma, with an IC50 value of 8.0 μM. nih.gov
The cytotoxic effects of various imidazo[4,5-c]pyridine derivatives on different cancer cell lines are presented in the table below.
| Compound | Cancer Cell Line(s) | IC50/Key Findings | Reference |
| 8 | MCF-7 (Breast) | 0.082 µM | mdpi.com |
| 9 | MDA-MB-468 (Breast), SW-620 (Colon), A549 (Lung) | Good PARP inhibitory activity; enhanced growth inhibition with temozolomide. | nih.gov |
| Imidazo[4,5-c]pyridine-isoxazole/urea hybrids | MCF-7 (Breast), A-549 (Lung) | Significant anticancer potential. | researchgate.net |
| 10 | Colon Carcinoma | 0.4 µM | nih.gov |
| 14 | Colon Carcinoma, Glioblastoma | 0.7 µM, 8.0 µM | nih.gov |
Mechanisms of Radiosensitization in Cancer Cells
Recent research has highlighted the potential of imidazo[4,5-c]pyridine derivatives as radiosensitizers, which can enhance the efficacy of radiation therapy in treating cancer. The primary mechanism of action for these compounds in radiosensitization is the inhibition of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end-joining (NHEJ) pathway that repairs DNA double-strand breaks induced by radiation. nih.govacs.org
A novel class of imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors has been discovered. nih.gov Structure-activity relationship studies led to the identification of compound 78 as a potent and selective DNA-PK inhibitor. nih.govacs.org This compound demonstrated robust radiosensitization across a broad range of cancer cells in vitro. nih.govacs.org In vivo studies using colorectal carcinoma (HCT116/54C) and head and neck squamous cell carcinoma (UT-SCC-74B) tumor xenografts showed that compound 78 sensitized these tumors to radiation and provided substantial tumor growth inhibition when used in combination with radiation. nih.govacs.org The development of such DNA-PK inhibitors represents a promising strategy for improving cancer treatment outcomes by overcoming radioresistance. nih.gov
The table below outlines the radiosensitization mechanisms of imidazo[4,5-c]pyridine derivatives.
| Compound | Mechanism of Action | Cancer Cell Models | Key Findings | Reference |
| 78 | DNA-PK inhibition | Broad range of cancer cells, HCT116/54C, UT-SCC-74B | Potent and selective DNA-PK inhibitor; robust radiosensitization in vitro and in vivo. | nih.govacs.org |
Modulation of Central Nervous System (CNS) Targets (In Vitro Receptor/Enzyme Ligand Studies)
Derivatives of imidazo[4,5-c]pyridine have been identified as potent ligands for a variety of molecular targets within the central nervous system. doi.orgresearchgate.net Their diverse pharmacological activities make them promising candidates for the development of treatments for CNS disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. doi.orgresearchgate.net
Ligand Interactions with Serotonin (B10506) Receptors (e.g., 5-HT6)
A series of 3H-imidazo[4,5-c]pyridine derivatives have been developed as non-sulfonamide ligands for the 5-HT6 receptor. nih.gov In vitro studies identified 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine as a potent 5-HT6 receptor partial inverse agonist. nih.govresearchgate.net This compound demonstrated good metabolic stability and a favorable safety profile. nih.govresearchgate.net Further research has led to the design of N-benzyl imidazo[4,5-c]pyridine derivatives that act as potent and selective 5-HT6R neutral antagonists. souralgroup.com One such derivative, 1-[(3-chlorophenyl)sulfonyl]-2-ethyl-4-(piperazin-1-yl)-1H-imidazo[4,5-c]pyridine, was identified as a potent 5-HT6 receptor neutral antagonist at Gs. souralgroup.com
The table below presents a selection of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives and their binding affinities for serotonin 5-HT1A and 5-HT7 receptors. mdpi.com
Allosteric Modulation of GABAA Receptors
Imidazo[4,5-c]pyridine derivatives have been investigated as allosteric modulators of GABAA receptors. mdpi.comnih.gov The initial discovery of their bioactivity as positive allosteric modulators of the GABAA receptor highlighted their medicinal potential. mdpi.comnih.gov Bamaluzole, which contains an imidazo[4,5-c]pyridine system, is a GABAA receptor agonist that was patented as an anticonvulsant. mdpi.com Allosteric modulators bind to a site on the receptor that is different from the endogenous ligand binding site and can enhance or inhibit the receptor's response. nih.gov
Interactions with Dopamine (B1211576) and Adenosine (B11128) Receptors
Research has explored the interaction of imidazo[4,5-c]pyridine derivatives with dopamine and adenosine receptors. Specifically, 1H-imidazo[4,5-c]quinoline derivatives have been identified as allosteric modulators of the A3 adenosine receptor. nih.govnih.gov For instance, 2-cyclopentyl-4-phenylamino-1H-imidazo[4,5-c]quinoline (DU124183) was found to selectively enhance agonist binding and function at A3 receptors. nih.gov Structure-activity relationship studies have been conducted to optimize the allosteric enhancing effects of these compounds. nih.gov
The table below shows the potency of various 1H-imidazo[4,5-c]quinolin-4-amine derivatives at different human adenosine receptor subtypes. nih.gov
Inhibition of Enzymes Implicated in Neurodegenerative Disorders
Derivatives of imidazo[4,5-c]pyridine have shown potential as inhibitors of enzymes linked to neurodegenerative diseases like Alzheimer's and Parkinson's. doi.orgresearchgate.net
β-secretase and γ-secretase: These enzymes are involved in the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients. doi.orgnih.gov An imidazo[4,5-c]pyridine analog has been identified as one of the most potent derivatives, showing a 46% reduction in Aβ42 levels with an IC50 of 17 nM. doi.org
Leucine-Rich Repeat Kinase 2 (LRRK2): Novel imidazo[4,5-c]quinoline and imidazo[4,5-c] arabjchem.orgnih.govnaphthyridine derivatives have been developed as LRRK2 inhibitors for the potential treatment of Parkinson's disease. google.comgoogle.com
Antioxidant and Antiglycation Activities
Imidazo[4,5-c]pyridine derivatives have demonstrated notable antioxidant and antiglycation properties. nih.govarabjchem.orgresearchgate.net The Maillard reaction, a chemical reaction between amino acids and reducing sugars, can lead to the formation of advanced glycation end products (AGEs) that contribute to chronic diseases. mdpi.comnih.gov The combination of imidazopyridine and benzohydrazide (B10538) moieties has resulted in compounds with both antiglycation and antioxidative potential. nih.gov Research has indicated that the antioxidant and antiglycation activities of these compounds tend to increase with a greater number of hydroxyl groups, which is attributed to their high redox potential and ability to donate electrons. nih.gov
The table below summarizes the antiglycation and antioxidant activities of selected imidazo[4,5-b]pyridine benzohydrazone derivatives. arabjchem.org
Receptor Agonism and Antagonism
Derivatives of imidazo[4,5-c]pyridine have been evaluated for their agonistic and antagonistic activities at various receptors.
Angiotensin II Receptor: A series of imidazopyridine derivatives have been reported as angiotensin II receptor antagonists. mdpi.com These antagonists work by blocking the angiotensin type I receptor, thereby inhibiting the action of angiotensin II and leading to a reduction in blood pressure. mdpi.com Further studies on imidazo[4,5-b]pyridine AT1 angiotensin II receptor antagonists have explored structure-activity relationships by modifying the molecular scaffold. nih.gov
Thromboxane (B8750289) A2 Receptor: Studies have shown that imidazo[4,5-b]pyridine derivatives can act as antagonists of the thromboxane A2 receptor. mdpi.com
Structure Activity Relationship Sar Studies and Rational Design Principles for 4 Methoxy 1h Imidazo 4,5 C Pyridine Analogues
Correlating Specific Substituent Effects with Biological Activity and Selectivity
The biological activity and selectivity of 4-methoxy-1H-imidazo[4,5-c]pyridine analogues are profoundly influenced by the nature and position of various substituents. The methoxy (B1213986) group itself, along with other modifications on the imidazo[4,5-c]pyridine core and its appended groups, plays a critical role in determining the pharmacological profile of these compounds.
The position of the methoxy group is a key determinant of activity. For instance, in the context of c-Met kinase inhibitors, the placement of a methoxy group on a phenyl ring attached to the imidazopyridine core influences potency. nih.gov Similarly, for microtubule suppressors, a 4-methoxy-phenyl group at a specific position on a related imidazo[4,5-b]pyridine scaffold was identified as a feature of a potent inhibitor. biorxiv.org
Modifications at other positions of the imidazo[4,5-c]pyridine ring system also yield significant changes in activity. For Toll-like receptor 7 (TLR7) agonists, substitutions at the N1, C2, and N4 positions have been extensively studied. rsc.org It was found that a 1-benzyl and a 2-butyl substituent were optimal for TLR7 agonistic activity. rsc.org Conversely, N4-acyl or -alkyl substitutions were shown to abrogate activity, highlighting the importance of the N4-amine for this specific biological target. Furthermore, modifications at the C6 position with N6-benzyl substituents, particularly those with electron-rich groups, led to an increase in TLR7-specific activity. rsc.org
In the development of inhibitors for Src family kinases, derivatives of imidazo[4,5-c]pyridin-2-one were synthesized. The SAR studies revealed that different substituents at the N1 and N3 positions of the pyridin-2-one ring led to varying inhibitory activities against Src and Fyn kinases. nih.gov For example, compounds with a phenyl or a tolyl group at the N1 position showed notable inhibitory effects. nih.gov
The following table summarizes the effects of various substituents on the biological activity of imidazo[4,5-c]pyridine analogues based on several studies:
| Scaffold/Target | Substituent and Position | Effect on Activity | Reference |
| TLR7 Agonists | 1-benzyl, 2-butyl | Optimal for activity | rsc.org |
| TLR7 Agonists | N4-acyl/alkyl | Abrogated activity | |
| TLR7 Agonists | N6-benzyl (electron-rich) | Increased potency | rsc.org |
| Src Family Kinase Inhibitors | N1-phenyl/tolyl | Notable inhibitory effect | nih.gov |
| Microtubule Suppressors | 4-methoxy-phenyl | Feature of potent inhibitor | biorxiv.org |
| c-Met Kinase Inhibitors | Methoxy on phenyl ring | Influences potency | nih.gov |
| DNA-PK Inhibitors | Small polar groups at 4-position of aniline (B41778) ring | Sharp increases in potency | acs.org |
Pharmacophore Identification and Optimization Strategies for Target-Specific Ligands
The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of rational drug design. For this compound analogues, pharmacophore models have been developed to guide the synthesis of more potent and selective ligands for various targets.
In the pursuit of novel microtubule suppressors, a 3D-structure-based pharmacophore approach was employed to screen virtual compound libraries. biorxiv.org This led to the identification of a novel imidazo[4,5-b]pyridine scaffold as a potent inhibitor. biorxiv.org The key features of the identified pharmacophore likely include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups arranged in a specific spatial orientation to interact with the colchicine (B1669291) binding site of tubulin. biorxiv.org
For kinase inhibitors, the pharmacophore typically consists of a hinge-binding motif, a hydrophobic pocket-filling element, and often a solvent-front-interacting group. In the development of c-Met kinase inhibitors, a pharmacophore model was used to guide the optimization of an initial hit compound. nih.gov This involved structural modifications to improve interactions with the ATP-binding site of the kinase. Similarly, for DNA-dependent protein kinase (DNA-PK) inhibitors, a scaffold-hopping strategy from a known multi-kinase inhibitor was used to design a new class of imidazo[4,5-c]pyridine-2-one inhibitors. acs.org The design was guided by docking studies that identified key binding interactions, such as hydrogen bonds with the kinase hinge region. acs.org
Optimization strategies for these ligands often involve a multi-pronged approach:
Structure-Based Design: Utilizing X-ray crystal structures or homology models of the target protein to design molecules that fit precisely into the binding site.
Ligand-Based Design: Using the structures of known active compounds to develop a pharmacophore model that can be used to design new molecules with similar properties.
Fragment-Based Drug Discovery: Screening small molecular fragments to identify those that bind to the target, and then growing or linking these fragments to create more potent leads.
Development of Design Principles for Enhanced Target Potency and Specificity
Building upon SAR and pharmacophore models, specific design principles have been formulated to enhance the potency and specificity of this compound analogues.
A key principle is the strategic introduction of substituents that can form specific interactions with the target protein. For example, in the design of DNA-PK inhibitors, the introduction of small polar groups at the 4-position of an aniline ring attached to the imidazo[4,5-c]pyridin-2-one core led to a significant increase in potency. acs.org This was attributed to the formation of a beneficial hydrogen bond with the target enzyme. acs.org
Another important principle is the modulation of the physicochemical properties of the molecule to improve its drug-like characteristics. This can include optimizing lipophilicity (logP) and aqueous solubility to enhance bioavailability. In the development of antitrypanosomal agents based on an imidazo[4,5-c]quinoline scaffold, analogues with improved solubility and predicted central nervous system exposure were prepared. acs.org
Selectivity is often achieved by exploiting differences in the amino acid residues of the target protein compared to related proteins. For instance, to develop selective TLR7 agonists, the imidazo[4,5-c]pyridine core was favored over the imidazoquinoline core, as the latter often activates both TLR7 and TLR8. The pyridine (B92270) core of this compound analogues appears to confer greater selectivity for TLR7.
Exploration of Bioisosteric Replacements and Their Impact on Activity and Target Engagement
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound analogues, various bioisosteric replacements have been explored with significant outcomes.
A classic example is the replacement of a phenyl ring with a pyridine ring. In the development of antitrypanosomal agents, replacing a quinoline (B57606) ring with a pyridine substituent led to a potent molecule with good selectivity. acs.org This highlights the importance of the nitrogen atom in the heteroaromatic ring for interacting with the target.
The replacement of a hydrogen atom with a fluorine atom is another common bioisosteric modification. u-tokyo.ac.jp While having a similar size, fluorine's high electronegativity can significantly alter the electronic properties of the molecule, potentially leading to improved binding affinity or metabolic stability. u-tokyo.ac.jp
In the design of c-Met inhibitors, a bioisosteric replacement strategy was employed to discover novel chemical series. nih.gov For instance, an 8-fluoroimidazo[1,2-a]pyridine (B164112) was established as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166). nih.gov This type of replacement can lead to compounds with similar biological activity but potentially different pharmacokinetic profiles.
The following table provides examples of bioisosteric replacements and their observed impact:
| Original Group | Bioisosteric Replacement | Impact on Activity/Properties | Reference |
| Quinoline Ring | Pyridine Ring | Maintained potency with improved selectivity in antitrypanosomal agents. | acs.org |
| Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | Acted as a physicochemical mimic, leading to new c-Met inhibitors. | nih.gov |
| Hydrogen | Fluorine | Can alter electronic properties, potentially improving binding or metabolic stability. | u-tokyo.ac.jp |
| Phenyl Ring | Methyl-imidazole | Resulted in a highly potent compound, albeit with reduced selectivity in one study. | acs.org |
Preclinical Drug Discovery Considerations and Lead Compound Development
The journey from a promising hit compound to a clinical candidate involves extensive preclinical evaluation. For analogues of this compound, this process entails a thorough assessment of their efficacy, safety, and pharmacokinetic properties.
Lead compounds are selected based on a balance of potency, selectivity, and drug-like properties. In the development of antitrypanosomal agents, compounds were prioritized based on their anti-trypanosomal activity, selectivity against host cells, and a multiparameter optimization (MPO) score that considers various physicochemical properties. acs.org
Preclinical studies often involve in vitro and in vivo experiments. In vitro assays are used to determine the compound's potency against its target, its selectivity against other proteins, and its potential for off-target effects. For example, the lead compound for microtubule suppression was shown to inhibit cancer cell proliferation at low micromolar concentrations with low toxicity to normal cells and to arrest the cell cycle in the G2/M phase. biorxiv.org
In vivo studies in animal models are crucial for evaluating the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology. A potent and selective DNA-PK inhibitor, developed from an imidazo[4,5-c]pyridin-2-one scaffold, demonstrated robust radiosensitization of tumor cells in vitro and in vivo, had high oral bioavailability, and showed significant tumor growth inhibition in combination with radiation in xenograft models. acs.org
The metabolic stability of a lead compound is a critical factor. Studies on a potent c-Met inhibitor with an imidazo[1,2-a]pyridine (B132010) scaffold identified its major metabolic pathways. nih.gov This information was then used to design a new analogue with a blocked metabolic site to improve its metabolic stability and in vivo efficacy. nih.gov
The ultimate goal of preclinical development is to identify a lead compound with a favorable therapeutic index (the ratio of the toxic dose to the therapeutic dose) that warrants further investigation in clinical trials.
Future Research Directions for 4 Methoxy 1h Imidazo 4,5 C Pyridine and Analogues
Exploration of Novel and Greener Synthetic Pathways for Scalable Production
The development of efficient and environmentally benign synthetic methods is crucial for the large-scale production of 4-Methoxy-1H-imidazo[4,5-c]pyridine and its derivatives. Current synthetic strategies often involve harsh reaction conditions, toxic reagents, and lengthy procedures. jscimedcentral.com Future research should prioritize the development of novel, greener, and more scalable synthetic pathways.
Microwave-assisted organic synthesis, for instance, has emerged as a promising green chemistry approach, often leading to reduced reaction times and minimal waste. bohrium.comresearchgate.net One-pot sequential reactions, which combine multiple synthetic steps into a single operation, further enhance efficiency and reduce the need for intermediate purification. bohrium.comresearchgate.net The use of environmentally friendly solvents like water and glycerol, coupled with catalysts such as zinc triflate, can significantly improve the sustainability of these syntheses. jscimedcentral.comresearchgate.net
Key areas for future exploration include:
Microwave-Assisted Synthesis: Investigating microwave irradiation to accelerate reactions and improve yields for the synthesis of imidazo[4,5-c]pyridine derivatives. bohrium.com
One-Pot Reactions: Designing multi-component reactions that allow for the construction of the imidazopyridine core in a single, efficient step. bohrium.comresearchgate.net
Green Solvents and Catalysts: Exploring the use of water, glycerol, and other green solvents, along with eco-friendly catalysts, to minimize environmental impact. jscimedcentral.comresearchgate.net
Scalable Methodologies: Developing synthetic routes that are readily scalable for industrial production, ensuring a consistent and economical supply of these important compounds. bohrium.comacs.org
A comparison of traditional and greener synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Imidazo[4,5-c]pyridines
| Feature | Traditional Methods | Greener/Novel Methods |
|---|---|---|
| Reaction Time | Often prolonged | Significantly reduced bohrium.com |
| Solvents | Often high-boiling, toxic organic solvents jscimedcentral.combohrium.com | Water, glycerol, PEG-600 researchgate.netresearchgate.net |
| Catalysts | May involve hazardous reagents like POCl3 jscimedcentral.com | Zinc triflate, molecular iodine, phosphoric acid jscimedcentral.combohrium.comresearchgate.net |
| Waste Output | Higher | Minimized bohrium.com |
| Scalability | Can be challenging | Designed for easier scale-up bohrium.comacs.org |
| Reaction Steps | Often multi-step with intermediate isolation jscimedcentral.com | One-pot sequential reactions are prioritized bohrium.comresearchgate.net |
Advanced Mechanistic Elucidation of Biological Interactions at the Atomic Level
A deeper understanding of how this compound and its analogues interact with their biological targets at the atomic level is essential for rational drug design. The structural and electronic properties of the imidazo[4,5-c]pyridine scaffold, which is bioisosteric to purines, allows it to interact with macromolecules like DNA, RNA, and various proteins. irb.hrmdpi.com
Future research should focus on employing advanced analytical and computational techniques to elucidate these interactions. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about ligand-target complexes. mdpi.comuctm.edu Computational methods like molecular docking and density functional theory (DFT) can be used to predict binding modes, analyze intermolecular interactions, and understand the electronic factors governing these interactions. mdpi.comuctm.eduresearchgate.net
Key research objectives include:
Target Identification and Validation: Identifying the specific biological targets of active compounds.
Structural Biology: Obtaining high-resolution crystal structures of ligand-target complexes to visualize binding interactions.
Computational Modeling: Using molecular docking and DFT to simulate and analyze the interactions at an atomic level, including hydrogen bonding and π-stacking. researchgate.net
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features of the ligands with their biological activity to guide the design of more potent and selective compounds. nih.gov
Integration of Chemoinformatics and Machine Learning for Accelerated Derivative Design and Activity Prediction
The integration of chemoinformatics and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel this compound derivatives. nih.gov These computational tools can analyze large datasets of chemical structures and biological activities to identify patterns and build predictive models. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling, a key chemoinformatics technique, can establish mathematical relationships between the chemical structures of compounds and their biological activities. nih.govmdpi.com ML algorithms, including deep learning, can further enhance these models, enabling the prediction of properties for novel compounds and facilitating virtual screening of large chemical libraries. mdpi.commdpi.com
Future directions in this area include:
Development of Robust QSAR Models: Creating and validating QSAR models to predict the activity of new imidazo[4,5-c]pyridine analogues. nih.gov
Application of Machine Learning Algorithms: Utilizing various ML techniques for virtual screening, de novo design, and optimizing pharmacokinetic properties. mdpi.comwhiterose.ac.uk
Big Data Analysis: Leveraging large chemical databases to mine for new scaffolds and identify promising lead compounds. nih.govmdpi.com
Predictive Molecular Design: Using computational tools to design novel derivatives with improved potency, selectivity, and drug-like properties. mdpi.com
Identification of New Therapeutic Applications Based on Scaffold Versatility and Emerging Biological Targets
The imidazo[4,5-c]pyridine scaffold is a versatile platform for the development of new therapeutic agents. nih.govmdpi.com While some biological activities have been identified, the full therapeutic potential of this class of compounds is likely yet to be realized.
Future research should focus on screening this compound and its analogues against a broader range of biological targets to identify new therapeutic opportunities. This includes exploring their potential as inhibitors of various kinases, modulators of G-protein coupled receptors, and agents targeting pathways involved in cancer, inflammation, and infectious diseases. nih.govmdpi.comresearchgate.net The structural similarity to purines also suggests potential applications in antiviral and anticancer therapies through interference with nucleic acid metabolism. irb.hr
A summary of known and potential therapeutic applications for the imidazo[4,5-c]pyridine scaffold is presented in Table 2.
Table 2: Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold
| Therapeutic Area | Known/Potential Targets | Reference |
|---|---|---|
| Oncology | PARP, Src family kinases, Aurora kinases | nih.govnih.gov |
| Autoimmune/Inflammatory | Cathepsin S, TNF-α | nih.govnih.gov |
| Infectious Diseases | BVDV RNA-dependent RNA polymerase | nih.gov |
| Central Nervous System | GABA-A receptors, 5-HT6 receptors | nih.govsouralgroup.com |
Continued exploration of the biological activities of this versatile scaffold, guided by the research directions outlined above, holds significant promise for the discovery of novel and effective therapeutic agents.
Q & A
Q. Experimental Design :
- Use site-directed mutagenesis or regioselective synthesis to isolate positional effects.
- Validate activity via in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo hemodynamic studies .
What computational methods predict the pharmacological properties of these derivatives?
Level: Advanced
Methodological Answer:
- QSAR Modeling :
- Theoretical Studies :
- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., low brain:plasma ratios observed in mice ).
How can low solubility be addressed in in vivo studies?
Level: Experimental Design
Methodological Answer:
- Solubilization strategies :
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
- Pro-drug approaches : Introduce hydrolyzable esters at the methoxy group to improve aqueous solubility .
How to reconcile in vitro potency with in vivo efficacy discrepancies?
Level: Data Contradiction Analysis
Methodological Answer:
- Pharmacokinetic Profiling :
- Dose Optimization : Adjust dosing regimens to account of first-pass metabolism (e.g., higher oral doses or sustained-release formulations) .
- Species-Specific Differences : Compare metabolic stability across species (e.g., human vs. rat liver microsomes) .
What methodologies assess pharmacokinetics and brain penetration?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
